

Application Notes and Protocols for 4-Octyl Itaconate-13C5-1 Metabolomics

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Compound of Interest

Compound Name: 4-Octyl itaconate-13C5-1

Cat. No.: B12380344

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced during the Krebs cycle that has emerged as a significant regulator of inflammatory and metabolic pathways. Its ability to modulate immune responses and cellular metabolism has made it a compound of interest in drug development and biomedical research. 4-OI exerts its effects by alkylating protein cysteine residues, notably on KEAP1, which leads to the activation of the transcription factor Nrf2 and subsequent antioxidant responses. Furthermore, 4-OI influences metabolic pathways, including glycolysis and fatty acid oxidation.

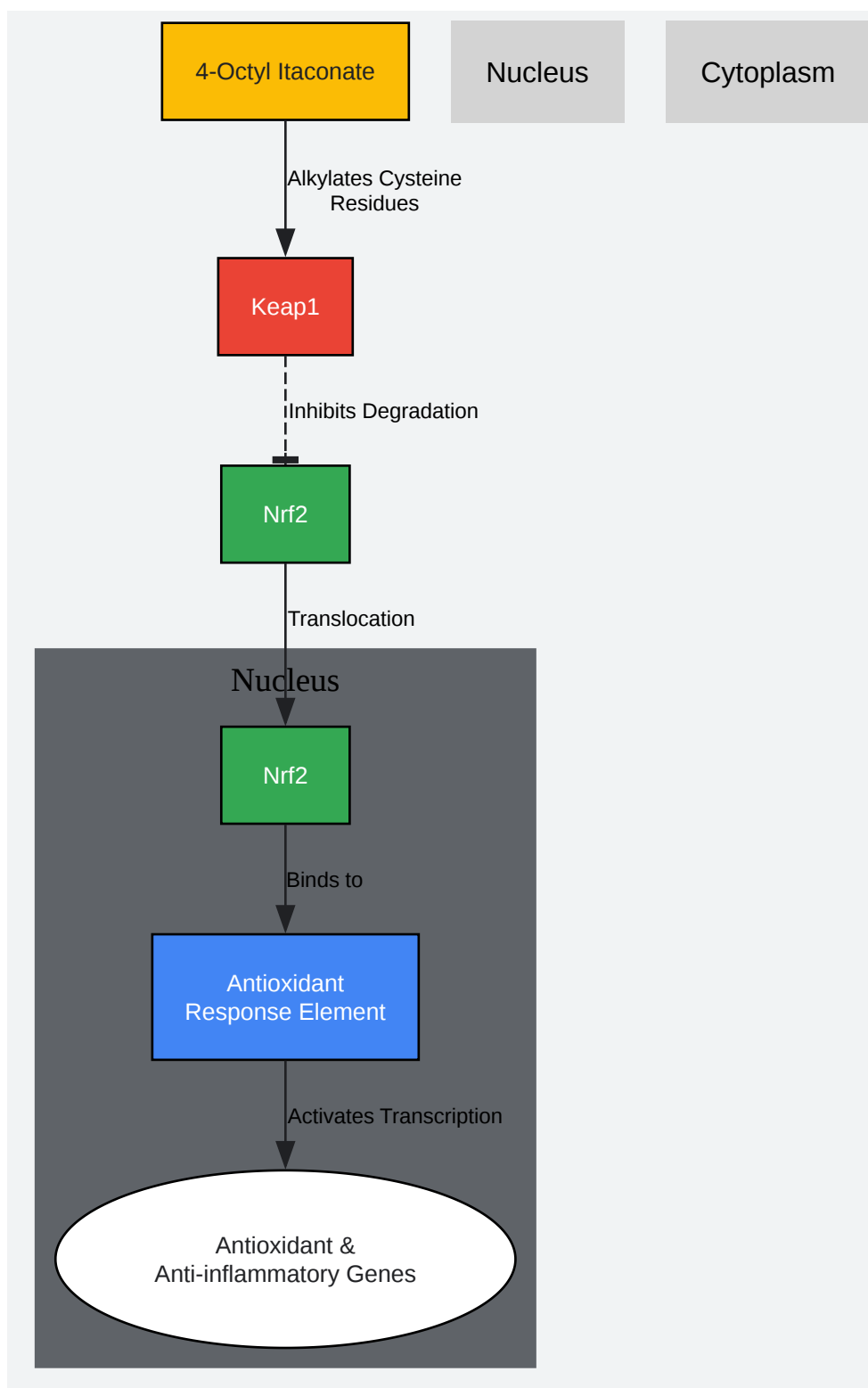
This document provides detailed application notes and protocols for conducting metabolomics studies using **4-Octyl itaconate-13C5-1**. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification and for tracing the metabolic fate of 4-OI within the cell. These protocols are designed to guide researchers through sample preparation, from cell culture to metabolite extraction, ensuring data integrity and reproducibility.

Signaling Pathways Involving 4-Octyl Itaconate

4-Octyl itaconate has been shown to modulate several key signaling pathways, primarily due to its electrophilic nature which allows it to react with cysteine residues on proteins.

- **Nrf2 Signaling Pathway:** 4-OI is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It achieves this by modifying cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification prevents the proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes.
- **AMPK Signaling Pathway:** Mechanistically, 4-OI can suppress the overproduction of reactive oxygen species (ROS) through the activation of Nrf2. The resulting decrease in ROS levels leads to the downregulation of AMP-activated protein kinase (AMPK) phosphorylation, which can ameliorate excessive lipid accumulation in hepatocytes[1].
- **NLRP3 Inflammasome Pathway:** 4-OI has been demonstrated to effectively inhibit the NLRP3 signaling pathway, which leads to a reduction in the production of proinflammatory cytokines[2].
- **JAK-STAT Signaling Pathway:** Studies have shown that 4-OI can inhibit the phosphorylation of STAT6, a key transcription factor in the IL-4 signaling pathway, suggesting an inhibitory effect on the IL-4 receptor-associated kinase JAK1[3].

Below is a diagram illustrating the primary signaling pathway affected by 4-Octyl itaconate.



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Caption: 4-Octyl Itaconate activates the Nrf2 signaling pathway.

Experimental Protocols

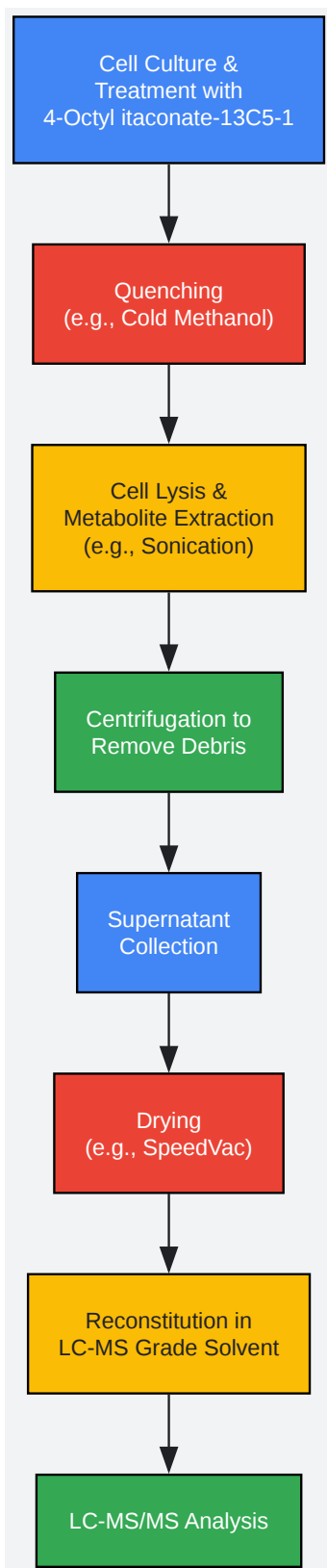
A critical aspect of metabolomics is the rapid quenching of metabolic activity and efficient extraction of metabolites to ensure that the measured metabolite profile accurately reflects the biological state at the time of sampling. The following protocols are tailored for adherent cell cultures treated with **4-Octyl itaconate-13C5-1**.

I. Cell Culture and Treatment

- Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 80-90% confluent at the time of harvesting. A minimum of 1×10^6 cells per replicate is recommended.
- Treatment with **4-Octyl Itaconate-13C5-1**:
 - Prepare a stock solution of **4-Octyl itaconate-13C5-1** in a suitable solvent (e.g., DMSO or ethanol).
 - Dilute the stock solution in fresh cell culture medium to the desired final concentration.
 - Remove the old medium from the cells and replace it with the treatment medium.
 - Incubate the cells for the desired period.

II. Quenching and Metabolite Extraction Workflow

The following diagram outlines the general workflow for sample preparation.



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Caption: General workflow for metabolomics sample preparation.

III. Detailed Quenching and Extraction Protocol

This protocol is adapted from general metabolomics procedures and is suitable for the analysis of 4-Octyl itaconate, a lipophilic compound.

Materials:

- Ice-cold phosphate-buffered saline (PBS)
- Ice-cold 80% methanol (LC-MS grade)
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of 4°C and >13,000 x g
- Vacuum concentrator (SpeedVac) or nitrogen evaporator
- LC-MS grade water and acetonitrile for reconstitution

Procedure:

- Quenching:
 - Place the cell culture plates on ice.
 - Aspirate the culture medium completely.
 - Quickly wash the cells twice with ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after each wash.
 - Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
- Cell Lysis and Extraction:
 - Use a cell scraper to scrape the cells in the cold methanol.
 - Transfer the cell suspension to a pre-chilled microcentrifuge tube.

- Vortex the tube for 30 seconds.
- For enhanced extraction, sonicate the samples on ice. Use a probe sonicator for 3 cycles of 10 seconds on and 30 seconds off, or a bath sonicator for 15 minutes.
- Protein Precipitation and Clarification:
 - Centrifuge the tubes at $>13,000 \times g$ for 10 minutes at 4°C to pellet proteins and cell debris.
- Supernatant Collection:
 - Carefully transfer the supernatant containing the metabolites to a new clean microcentrifuge tube. Be cautious not to disturb the pellet.
- Drying:
 - Dry the metabolite extract completely using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.
- Storage:
 - The dried metabolite pellets can be stored at -80°C until analysis.
- Reconstitution:
 - Prior to LC-MS/MS analysis, reconstitute the dried pellet in a suitable volume (e.g., 50-100 μL) of LC-MS grade solvent (e.g., 50:50 acetonitrile:water).
 - Vortex for 1 minute and centrifuge at $>13,000 \times g$ for 5 minutes at 4°C to pellet any insoluble material.
 - Transfer the clear supernatant to an autosampler vial for analysis.

Data Presentation

The use of **4-Octyl itaconate-13C5-1** as an internal standard allows for accurate quantification of its unlabeled counterpart and other related metabolites. The following table presents

hypothetical, yet realistic, quantitative data from a metabolomics experiment investigating the effect of 4-OI on cellular metabolism.

Metabolite	Control (pmol/10 ⁶ cells)	4-OI Treated (pmol/10 ⁶ cells)	Fold Change	p-value
Itaconate	15.2 ± 2.1	458.3 ± 55.7	30.15	<0.001
4-Octyl Itaconate	Not Detected	1250.6 ± 187.4	-	-
Succinate	250.4 ± 30.5	180.1 ± 22.9	0.72	0.045
Fumarate	85.7 ± 11.2	95.3 ± 13.8	1.11	0.35
Malate	180.9 ± 25.6	195.4 ± 28.1	1.08	0.42
Glutathione (GSH)	1250.2 ± 150.8	1875.9 ± 210.3	1.50	0.012
NADP+	35.6 ± 5.8	25.1 ± 4.2	0.71	0.038
NADPH	48.2 ± 6.9	65.7 ± 8.1	1.36	0.021

Data are presented as mean ± standard deviation (n=5). Statistical significance was determined using a Student's t-test.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the metabolic effects of 4-Octyl itaconate. The use of a stable isotope-labeled internal standard, coupled with rapid and efficient sample preparation, is paramount for obtaining high-quality, quantitative metabolomics data. The ability to accurately measure changes in key metabolites will provide valuable insights into the mechanisms of action of 4-OI and its potential as a therapeutic agent.

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